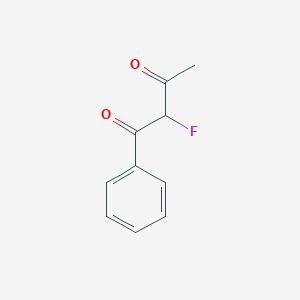
2-Fluoro-1-phenylbutane-1,3-dione
Übersicht
Beschreibung
2-Fluoro-1-phenylbutane-1,3-dione: is an organic compound with the molecular formula C10H9FO2 It is a fluorinated derivative of 1-phenylbutane-1,3-dione, characterized by the presence of a fluorine atom at the second position of the butane chain
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-phenylbutane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes or receptors that interact with fluorinated compounds.
Material Science: It is utilized in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-phenylbutane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of 1-phenylbutane-1,3-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or selectfluor . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.
Another method involves the electrochemical fluorination of 1-phenylbutane-1,3-dione. This process uses an electrochemical cell with a fluorine-containing electrolyte, such as hydrogen fluoride-pyridine , and applies an electric current to induce the fluorination reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of fluorinating agents like sulfur tetrafluoride or fluorine gas in a controlled environment is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like or .
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents such as or .
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Compounds with substituted functional groups, such as ethers or amines.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its fluorine atom. The presence of fluorine can enhance the compound’s binding affinity to enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1-phenylbutane-1,3-dione can be compared with other similar compounds, such as:
1-Phenylbutane-1,3-dione: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2,2-Difluoro-1-phenylbutane-1,3-dione: Contains two fluorine atoms, which can further enhance its chemical stability and biological interactions.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Has three fluorine atoms, leading to even greater chemical resistance and potential biological effects.
The uniqueness of this compound lies in its specific fluorination pattern, which provides a balance between chemical reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-fluoro-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOVWUPSFARMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551095 | |
| Record name | 2-Fluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109801-25-4 | |
| Record name | 2-Fluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


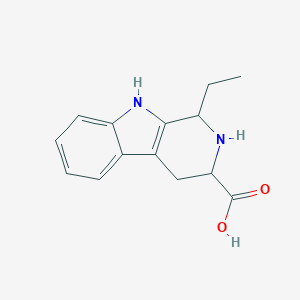


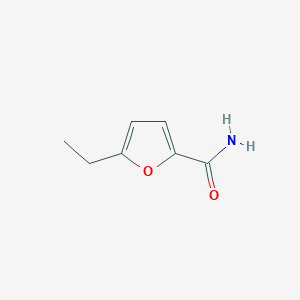
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
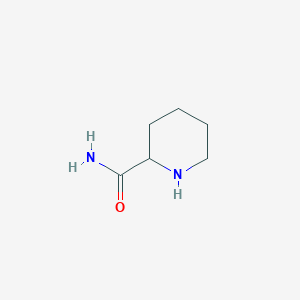
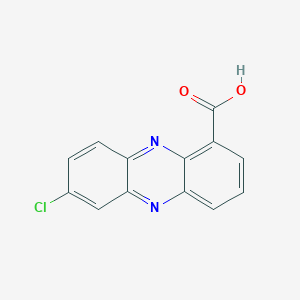
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)






